molecular formula C12H17N B2972880 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-42-1

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2972880
CAS No.: 1187933-42-1
M. Wt: 175.275
InChI Key: CFUQVIBNXOFWKB-UHFFFAOYSA-N
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Description

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H17N. It belongs to the class of tetrahydroquinolines, which are derivatives of quinoline. This compound is characterized by the presence of three methyl groups at positions 4 and 8 on the tetrahydroquinoline ring system .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline are not yet fully understood due to the limited research available. Studies on similar compounds, such as 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have shown that they can interact with various enzymes and proteins . HTHQ, for instance, has been found to affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes, and chaperones .

Cellular Effects

In cellular processes, this compound’s effects are yet to be fully explored. Hthq has been shown to have significant effects on cellular processes in the context of neurodegenerative disorders like Parkinson’s Disease . It has been found to reduce oxidative stress, normalize chaperone-like activity, and decrease apoptosis intensity .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Studies on HTHQ have shown that it exerts its effects at the molecular level through its antioxidant properties . It has been found to enhance the redox status in animal tissues, recover antioxidant enzyme activities, and upsurge the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not yet known. Studies on HTHQ have shown that it has a significant impact on rats with rotenone-induced Parkinson’s Disease . HTHQ at a dose of 50 mg/kg had a greater impact on the majority of the examined variables compared to rasagiline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives under specific conditions. For instance, the hydrogenation of 4,4,8-trimethylquinoline using a palladium catalyst under hydrogen gas can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of the quinoline ring system followed by selective methylation and subsequent hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, more saturated tetrahydroquinoline compounds, and substituted tetrahydroquinoline derivatives .

Scientific Research Applications

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

4,4,8-trimethyl-2,3-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-4-6-10-11(9)13-8-7-12(10,2)3/h4-6,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUQVIBNXOFWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCN2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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